

1-chloroethyl (4-nitrophenyl) carbonate CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-chloroethyl (4-nitrophenyl)
Carbonate

Cat. No.: B176226

[Get Quote](#)

An In-depth Technical Guide to **1-Chloroethyl (4-Nitrophenyl) Carbonate**

Chemical Abstract Service (CAS) Number: 101623-69-2

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **1-chloroethyl (4-nitrophenyl) carbonate**, a pivotal reagent in modern organic synthesis and pharmaceutical sciences.

Tailored for researchers, chemists, and drug development professionals, this guide moves beyond simple data presentation to offer field-proven insights into its synthesis, reactivity, and application, with a particular focus on its role as a sophisticated linker in prodrug design.

Executive Summary: A Molecule of Strategic Importance

1-Chloroethyl (4-nitrophenyl) carbonate (CAS No. 101623-69-2) is a highly reactive carbonate ester that has garnered significant attention as a versatile chemical intermediate.^[1]^[2]^[3] Its utility is primarily anchored in the strategic combination of two key functional groups: the 1-chloroethyl carbonate moiety, which serves as a cleavable linker, and the 4-nitrophenyl group, which acts as an excellent leaving group and a potential trigger for reductive cleavage.^[4] This unique architecture makes it an invaluable tool for creating prodrugs, where controlled

release of a parent therapeutic is paramount. This guide will elucidate the fundamental properties, synthesis, and mechanistic applications of this compound.

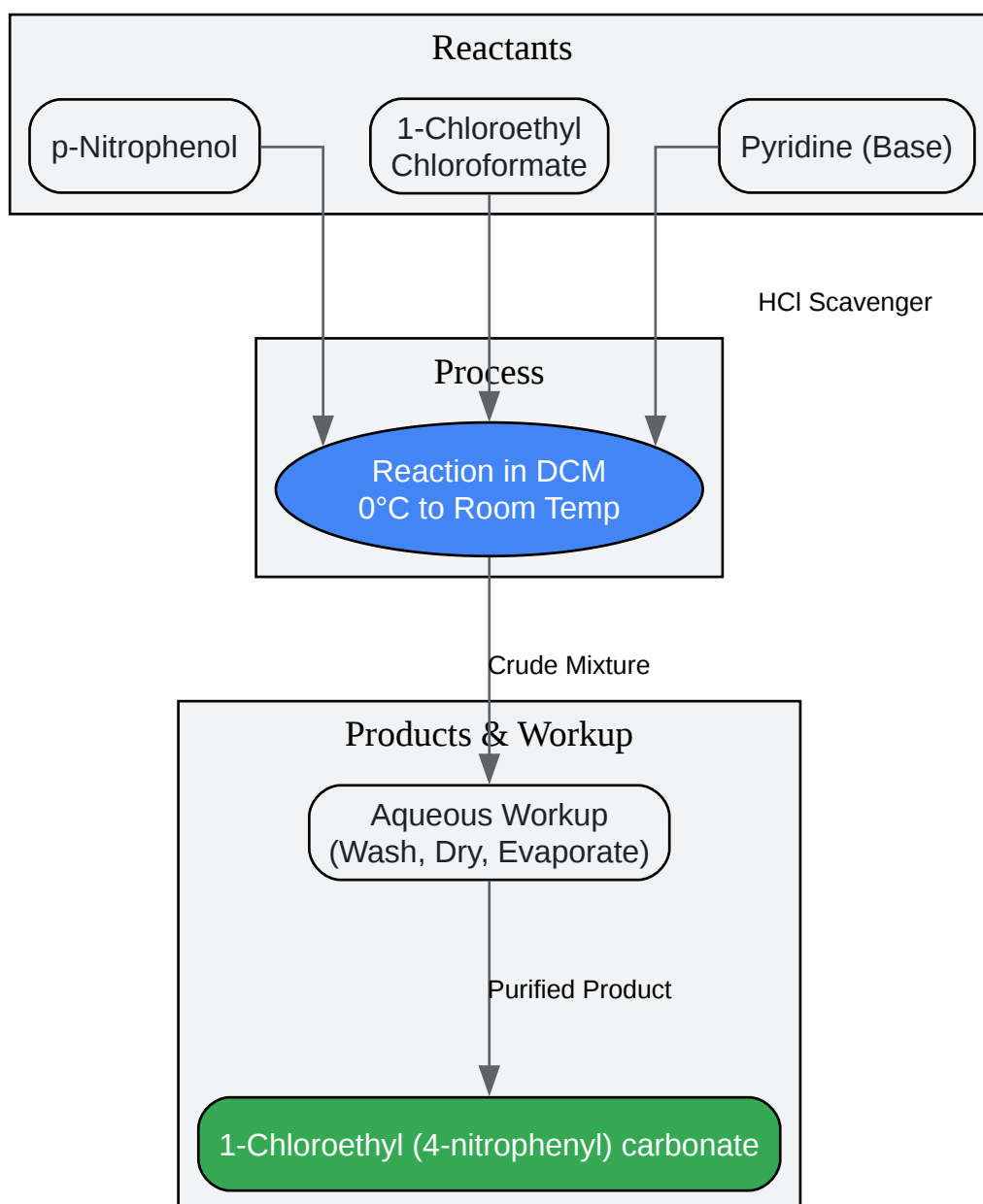
Physicochemical Properties and Specifications

A thorough understanding of a reagent's properties is the foundation of its effective application. The key physicochemical data for **1-chloroethyl (4-nitrophenyl) carbonate** are summarized below. The compound is typically a solid and is sensitive to moisture, necessitating careful handling and storage.^{[5][6]}

Property	Value	Source(s)
CAS Number	101623-69-2	^{[1][5][7]}
Molecular Formula	C ₉ H ₈ ClNO ₅	^[5]
Molecular Weight	245.62 g/mol	^[2]
Appearance	Off-white to pale yellow solid	^[1]
Purity	Typically ≥97%	^[5]
Storage Conditions	2-8°C, Sealed in dry, inert atmosphere	^{[5][6]}
Synonyms	1-CENPC, Carbonic acid 1-chloroethyl 4-nitrophenyl ester	^[2]

Synthesis and Purification: A Robust and High-Yield Protocol

Causality Behind the Method: The standard synthesis of **1-chloroethyl (4-nitrophenyl) carbonate** is an efficient acylation reaction. It leverages the high reactivity of 1-chloroethyl chloroformate with the nucleophilic hydroxyl group of p-nitrophenol. Pyridine is employed not as a catalyst, but as a stoichiometric base to quench the hydrochloric acid byproduct generated during the reaction. This prevents protonation of the pyridine and p-nitrophenoxide, driving the equilibrium towards the product and resulting in a high-yield process. Dichloromethane (DCM) is an ideal solvent due to its inertness and ability to dissolve the reactants while facilitating easy removal post-reaction.



[Click to download full resolution via product page](#)

Caption: High-level workflow for the synthesis of **1-chloroethyl (4-nitrophenyl) carbonate**.

Detailed Experimental Protocol: Synthesis

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add p-nitrophenol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 6 mL/mmol of p-nitrophenol). Cool the mixture to 0°C in an ice bath.

- Base Addition: Add pyridine (1.0 eq) to the cooled reaction mixture.
- Acylation: Add 1-chloroethyl chloroformate (1.1 eq) dropwise to the stirring mixture, ensuring the temperature remains at 0°C.
- Reaction Progression: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.^{[1][2]} Monitor the reaction to completion using thin-layer chromatography (TLC).
- Workup:
 - Remove the solvent under reduced pressure (rotary evaporation).
 - Dissolve the residue in diethyl ether or ethyl acetate.
 - Wash the organic layer sequentially with water, 10% citric acid solution (to remove pyridine), and finally with brine.^[1]
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
- Product Isolation: The resulting off-white solid is typically of high purity (often >97%).^[1] Further purification, if necessary, can be achieved by recrystallization.

Core Application: A Tunable Prodrug Linker with Dual-Activation Potential

The molecular architecture of **1-chloroethyl (4-nitrophenyl) carbonate** is ingeniously suited for prodrug design. A prodrug is an inactive precursor that is converted in vivo to an active therapeutic. This linker enables drug release through two distinct and context-dependent mechanisms: hydrolytic and reductive cleavage.

Mechanism 1: Hydrolytic Cleavage (Enzyme or pH-Mediated)

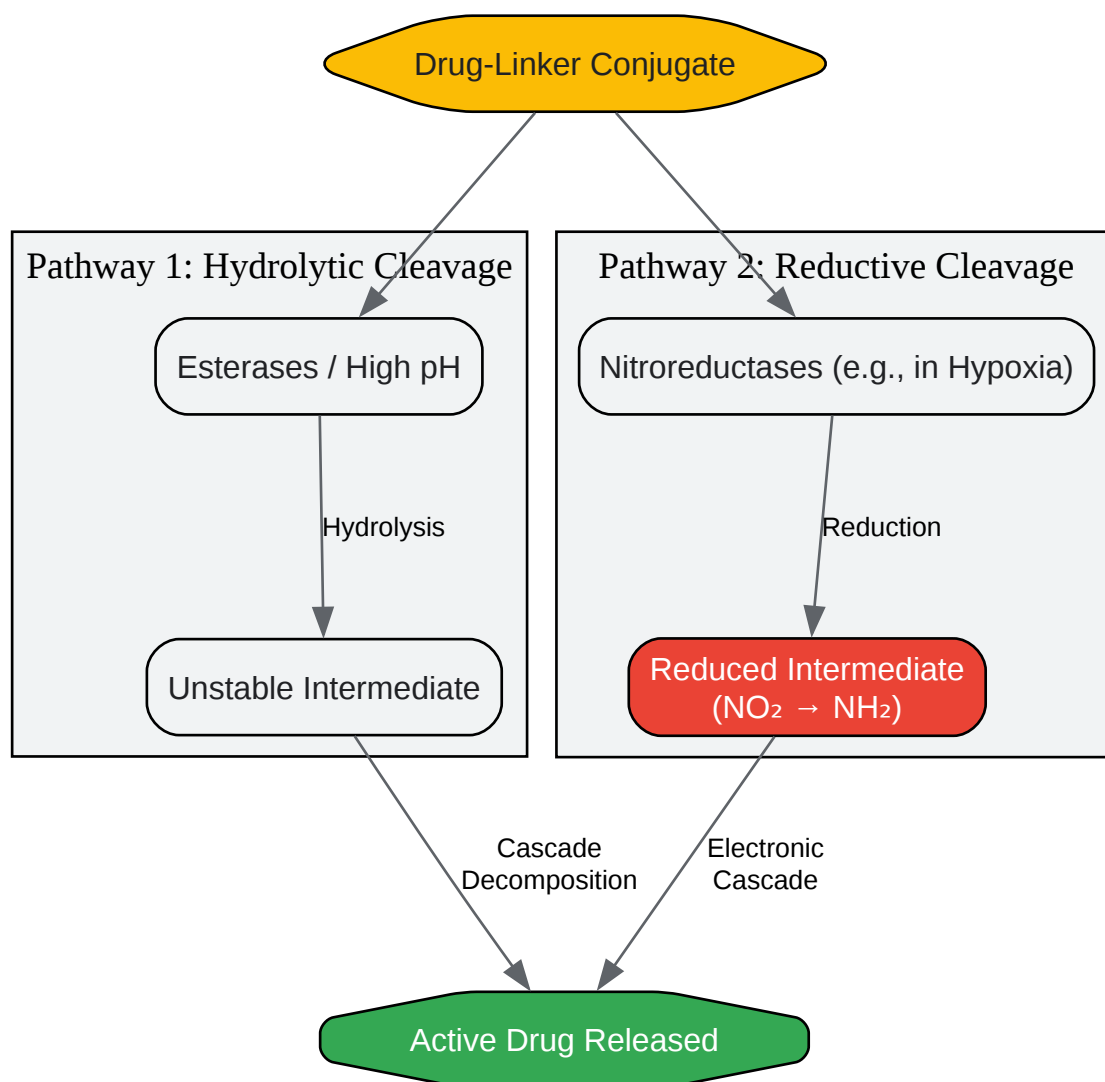
This is the most common pathway for carbonate-based prodrugs. The linker is attached to a nucleophilic functional group (e.g., -OH, -NH₂, -COOH) on the parent drug.

- Step A (Activation): Esterase enzymes in the plasma or specific tissues hydrolyze the carbonate ester bond.
- Step B (Cascade Release): This initial cleavage is the rate-determining step. The resulting intermediate is unstable and rapidly decomposes, releasing the active drug, carbon dioxide, and an acetaldehyde byproduct. The 4-nitrophenoxide ion is an excellent leaving group (pKa of 4-nitrophenol is ~7.15), which facilitates this rapid decomposition under physiological pH. [\[4\]](#)

Mechanism 2: Reductive Cleavage (Hypoxia or Microbiome-Mediated)

The 4-nitrophenyl group provides a second, orthogonal release mechanism. This pathway is particularly valuable for targeted drug delivery.

- Step A (Reduction): In environments with low oxygen (hypoxia), such as the core of solid tumors, or in the presence of specific microbial enzymes, nitroreductase enzymes reduce the nitro group ($-\text{NO}_2$) to a hydroxylamine ($-\text{NHOH}$) or an amine ($-\text{NH}_2$). [\[8\]](#)
- Step B (Electronic Cascade): This reduction dramatically alters the electronic properties of the phenyl ring, transforming the substituent from strongly electron-withdrawing to electron-donating. This change can trigger a cascade of electronic rearrangements that leads to the cleavage of the carbonate and release of the active drug. This strategy is a cornerstone of hypoxia-activated prodrugs (HAPs).



[Click to download full resolution via product page](#)

Caption: Dual-activation pathways for prodrugs using the 1-CENPC linker.

Experimental Protocol: General Procedure for Prodrug Synthesis

Rationale: This protocol describes the coupling of **1-chloroethyl (4-nitrophenyl) carbonate** with a parent drug molecule containing a nucleophilic group. The 4-nitrophenyl carbonate acts as an activated carbonyl, readily undergoing nucleophilic substitution. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the p-nitrophenol leaving group, driving the reaction to completion.

- Preparation: Dissolve the parent drug (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DCM, or DMF).
- Base Addition: Add a non-nucleophilic base such as triethylamine (1.5-2.0 eq).
- Reagent Addition: To the stirring solution, add a solution of **1-chloroethyl (4-nitrophenyl) carbonate** (1.1-1.2 eq) in the same anhydrous solvent, typically dropwise at room temperature or 0°C to control reactivity.
- Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed.
- Workup:
 - Quench the reaction with water or a saturated aqueous solution of NH_4Cl .
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers and wash with brine, dry over Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product using silica gel flash column chromatography to isolate the desired prodrug.

Analytical Monitoring of Linker Cleavage

Trustworthiness through Validation: A key feature of the 4-nitrophenyl carbonate linker is that its cleavage can be quantitatively monitored in real-time. Under basic conditions or upon enzymatic cleavage, the release of the 4-nitrophenolate ion, which is a distinct yellow color, can be measured using UV-Vis spectrophotometry.^[4]

Protocol: Spectrophotometric Hydrolysis Assay

- Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the purified prodrug in a solvent like DMSO.
- Reaction Buffer: Prepare a series of aqueous buffers at the desired pH values (e.g., pH 7.4 for physiological, pH 9 for accelerated hydrolysis).

- Measurement:
 - In a cuvette, add the reaction buffer.
 - Initiate the reaction by adding a small aliquot of the prodrug stock solution to achieve the desired final concentration (e.g., 50-100 μM).
 - Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at the λ_{max} of the 4-nitrophenolate ion (approx. 400-413 nm) over time.^[4]
- Data Analysis: The rate of hydrolysis can be calculated from the initial linear portion of the absorbance vs. time plot, using the Beer-Lambert law ($A = \epsilon bc$) and the known molar extinction coefficient (ϵ) of the 4-nitrophenolate ion at the specific pH.

Safety and Handling

As a reactive chemical intermediate, proper handling of **1-chloroethyl (4-nitrophenyl) carbonate** is essential. The following table summarizes its known hazards and required precautions.^{[5][9][10]}

Hazard Information	Precautionary Measures
GHS Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed
Personal Protective Equipment (PPE)	Chemical safety goggles, nitrile gloves, lab coat. [6][9]
Engineering Controls	Handle in a chemical fume hood to avoid inhalation of dust or vapors.[11]
Handling	Avoid contact with skin and eyes. Avoid ingestion and inhalation. Keep away from moisture as the compound is moisture-sensitive. [6][9][11]
Storage	Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated area under an inert atmosphere.[5]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]

Conclusion

1-Chloroethyl (4-nitrophenyl) carbonate is more than a simple reagent; it is a sophisticated tool for molecular design. Its high-yield synthesis, well-defined reactivity, and, most importantly, its capacity to act as a linker with dual-release mechanisms make it exceptionally valuable in the field of drug development. By enabling the creation of prodrugs that can be activated by hydrolysis or targeted reduction, it offers researchers a powerful strategy to enhance the therapeutic index of parent molecules, improve bioavailability, and achieve targeted drug delivery.

References

- 1-Chloroethyl (4-nitrophenyl)
- Material Safety Data Sheet - 1-Chloroethyl ethyl carbon

- Cost-Effective Sourcing of **1-Chloroethyl (4-nitrophenyl) Carbonate** for Chemical Research and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.[[Link](#)]
- Mechanism of action and prodrug delivery of the proposed concept.
- SUPPORTING INFORMATION. The Royal Society of Chemistry. [[Link](#)]
- 1-Chloroethyl-4-nitrophenyl carbonate | CAS No.101623-69-2.
- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses. [[Link](#)]
- Prodrug activation by 4,4'-bipyridine-mediated arom
- Prodrug activation by 4,4'-bipyridine-mediated arom
- Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism. PMC - PubMed Central. [[Link](#)]
- Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS₂. NIH. [[Link](#)]
- US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
- p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbam

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Chloroethyl (4-nitrophenyl) carbonate | 101623-69-2 [chemicalbook.com]
- 2. 1-Chloroethyl (4-nitrophenyl) carbonate | 101623-69-2 [amp.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. 1-Chloroethyl (4-nitrophenyl) carbonate | 101623-69-2 [sigmaaldrich.com]
- 6. fishersci.de [fishersci.de]
- 7. 1-Chloroethyl (4-nitrophenyl) carbonate-India Fine Chemicals [indiafinechemicals.com]

- 8. Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [1-chloroethyl (4-nitrophenyl) carbonate CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b176226#1-chloroethyl-4-nitrophenyl-carbonate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com